molecular formula C18H25N7 B2756567 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine CAS No. 2415600-34-7

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine

Cat. No. B2756567
CAS RN: 2415600-34-7
M. Wt: 339.447
InChI Key: DIDMAPRGHVDEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CEP-26401 and is a member of the piperazine class of compounds.

Mechanism of Action

The mechanism of action of CEP-26401 is not yet fully understood, but it is believed to act as a selective antagonist of the dopamine D1 receptor. This receptor is involved in several key neurological processes, including motor control, reward, and cognition.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have several biochemical and physiological effects in various studies. These effects include the modulation of dopamine release, the inhibition of glutamate release, and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using CEP-26401 in lab experiments include its high selectivity for the dopamine D1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential for off-target effects.

Future Directions

There are several future directions for research involving CEP-26401. Some of these directions include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields of research, such as oncology and immunology. Additionally, further studies on the safety and efficacy of this compound in humans are needed before it can be considered for clinical use.

Synthesis Methods

The synthesis of CEP-26401 involves several steps, including the reaction of 6-cyclobutylpyrimidine-4-carboxylic acid with N-ethyl-N'-(4-piperazinyl)formamidine to form the intermediate N-ethyl-4-(6-cyclobutylpyrimidin-4-yl)piperazine-1-carboximidamide. This intermediate is then reacted with 2-chloropyrimidine-4-amine to produce the final product, 2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine.

Scientific Research Applications

CEP-26401 has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been shown to have potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7/c1-2-19-16-6-7-20-18(23-16)25-10-8-24(9-11-25)17-12-15(21-13-22-17)14-4-3-5-14/h6-7,12-14H,2-5,8-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDMAPRGHVDEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.